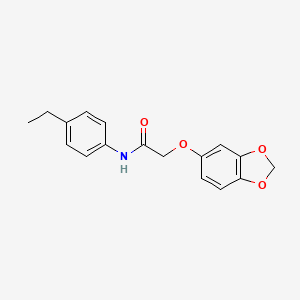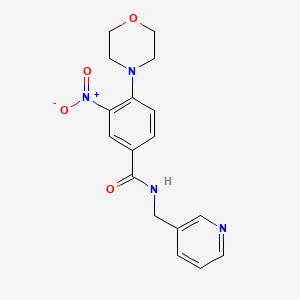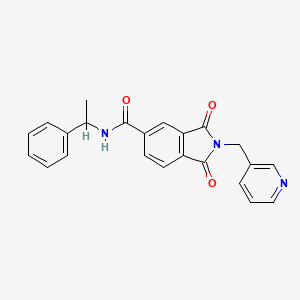![molecular formula C18H28ClNO3 B4409402 1-(4-{2-[2-(1-piperidinyl)ethoxy]ethoxy}phenyl)-1-propanone hydrochloride](/img/structure/B4409402.png)
1-(4-{2-[2-(1-piperidinyl)ethoxy]ethoxy}phenyl)-1-propanone hydrochloride
説明
1-(4-{2-[2-(1-piperidinyl)ethoxy]ethoxy}phenyl)-1-propanone hydrochloride, commonly known as PEP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. PEP is a synthetic compound that belongs to the class of cathinones, which are known for their stimulant properties.
科学的研究の応用
PEP has been extensively studied for its potential applications in various fields. One of the major areas of research is in the field of neuroscience, where PEP has been shown to have a significant impact on the central nervous system. PEP has been found to act as a dopamine and norepinephrine reuptake inhibitor, which makes it a potential candidate for the treatment of neurological disorders such as Parkinson's disease and attention deficit hyperactivity disorder (ADHD).
作用機序
PEP acts by inhibiting the reuptake of dopamine and norepinephrine in the brain. This leads to an increase in the levels of these neurotransmitters, which results in increased alertness, focus, and motivation. PEP also has an impact on the release of serotonin, which is responsible for regulating mood and emotions.
Biochemical and Physiological Effects
PEP has been shown to have a range of biochemical and physiological effects. Studies have found that PEP can increase heart rate, blood pressure, and body temperature. PEP has also been shown to increase the release of glucose and fatty acids from adipose tissue, which can lead to increased energy levels.
実験室実験の利点と制限
PEP has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized in large quantities. PEP is also highly selective for dopamine and norepinephrine reuptake inhibition, which makes it a valuable tool for studying the role of these neurotransmitters in various physiological processes. However, PEP has some limitations as well. It has a short half-life, which can make it difficult to study its long-term effects. PEP is also a controlled substance, which can make it difficult to obtain for research purposes.
将来の方向性
There are several future directions for research on PEP. One area of research is in the development of new drugs for the treatment of neurological disorders. PEP has shown promise as a potential candidate for the treatment of Parkinson's disease and ADHD, and further research is needed to explore its potential in these areas. Another area of research is in the study of the long-term effects of PEP on the brain and body. More research is needed to understand the potential risks associated with long-term use of PEP. Finally, there is a need for further research on the synthesis and purification of PEP, as this can impact the quality and consistency of the compound used in research.
Conclusion
In conclusion, PEP is a synthetic compound that has potential applications in various fields, particularly in the field of neuroscience. PEP acts by inhibiting the reuptake of dopamine and norepinephrine in the brain, which leads to increased alertness, focus, and motivation. PEP has several advantages for lab experiments, but also has some limitations. Further research is needed to explore the potential applications of PEP and to understand its long-term effects on the brain and body.
特性
IUPAC Name |
1-[4-[2-(2-piperidin-1-ylethoxy)ethoxy]phenyl]propan-1-one;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27NO3.ClH/c1-2-18(20)16-6-8-17(9-7-16)22-15-14-21-13-12-19-10-4-3-5-11-19;/h6-9H,2-5,10-15H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEMUXOSTZYFJMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CC=C(C=C1)OCCOCCN2CCCCC2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-{5-[4-(benzyloxy)phenyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B4409336.png)
![2-ethoxy-N-{4-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}benzamide](/img/structure/B4409345.png)
![2-(2-methoxy-4-{[(4-methylbenzyl)amino]methyl}phenoxy)acetamide hydrochloride](/img/structure/B4409352.png)
![(4-methoxybenzyl)[(3-methyl-2-thienyl)methyl]amine hydrochloride](/img/structure/B4409359.png)


![{3-[2-(allyloxy)phenoxy]propyl}dimethylamine hydrochloride](/img/structure/B4409385.png)

![1-[4-(allyloxy)benzoyl]-4-(2-fluorophenyl)piperazine](/img/structure/B4409395.png)
![4-methoxy-N-[2-methoxy-5-(2-quinoxalinyl)phenyl]benzamide](/img/structure/B4409407.png)
![1-[4-(2-allyl-6-chlorophenoxy)butyl]-4-methylpiperazine hydrochloride](/img/structure/B4409415.png)

![1-({[5-(3-chlorophenyl)-2-furyl]methyl}amino)-2-propanol hydrochloride](/img/structure/B4409436.png)
